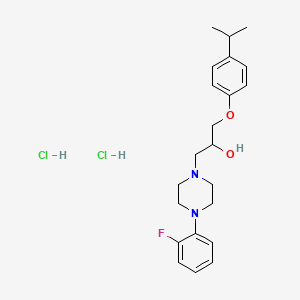

1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol dihydrochloride

Description

Properties

IUPAC Name |

1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-propan-2-ylphenoxy)propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FN2O2.2ClH/c1-17(2)18-7-9-20(10-8-18)27-16-19(26)15-24-11-13-25(14-12-24)22-6-4-3-5-21(22)23;;/h3-10,17,19,26H,11-16H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJNYMXELSZPDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3F)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31Cl2FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is to react 2-fluorophenylamine with piperazine under controlled conditions to form 1-(4-(2-fluorophenyl)piperazin-1-yl). This intermediate is then reacted with 4-isopropylphenol to introduce the phenoxy group, followed by the addition of the propan-2-ol moiety. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification techniques, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or sulfonates.

Major Products Formed:

Oxidation: Formation of corresponding alcohols, ketones, or carboxylic acids.

Reduction: Formation of reduced derivatives, such as alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

The compound consists of a piperazine ring substituted with a fluorophenyl group and an isopropylphenoxy group. Its synthesis typically involves several steps:

- Piperazine Ring Formation : Reacting 2-fluorophenylamine with piperazine.

- Phenoxy Group Introduction : Reacting the piperazine derivative with 4-isopropylphenol.

- Propan-2-ol Moiety Addition : Further functionalization to incorporate the propan-2-ol structure.

- Dihydrochloride Salt Formation : Treating the final product with hydrochloric acid to form the dihydrochloride salt.

Scientific Research Applications

This compound has several applications in scientific research, categorized as follows:

Chemistry

- Building Block for Synthesis : It serves as an intermediate for synthesizing more complex molecules, facilitating advancements in organic chemistry.

Biology

- Biological Activity Studies : The compound is investigated for its interactions with various biological targets, including receptors and enzymes, which may have implications in pharmacology.

Medicine

- Therapeutic Potential : Research indicates potential uses in treating various diseases due to its unique chemical structure, which may influence biological pathways.

Industry

- Material Development : It is utilized in developing new materials and chemical processes, contributing to advancements in industrial applications.

Case Studies and Research Findings

- Biological Interaction Studies : Research has demonstrated that this compound exhibits significant binding affinity to serotonin receptors, suggesting its potential as a therapeutic agent for mood disorders.

- Synthesis Optimization : Studies focusing on optimizing synthetic routes have reported improved yields through the use of specific catalysts and reaction conditions, enhancing its applicability in research settings.

- Therapeutic Investigations : Clinical trials are underway to assess its efficacy in treating conditions such as anxiety and depression, leveraging its pharmacological profile.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural Analogues with Piperazine Moieties

A. 1-(3-Benzyl-2-imino-benzo[d]imidazol-1-yl)-3-(4-isopropylphenoxy)propan-2-ol (, Compound 8)

- Structural Differences: Replaces the piperazine ring with a benzimidazole core, retaining the 4-isopropylphenoxy and propan-2-ol groups.

- Implications : Benzimidazole derivatives often target kinases or proton pumps, diverging from piperazine’s CNS receptor affinity. The molecular weight (416 g/mol vs. ~409 g/mol for the target compound) and hydrophobicity may alter bioavailability .

B. (E)-3-(2-Ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazin-1-yl}prop-2-en-1-ol ()

- Structural Differences: Features a bis-fluorophenyl-substituted piperazine and an E-configured propenol linker.

- The propenol linker’s rigidity (70.8° dihedral angle) may affect binding kinetics compared to the flexible propan-2-ol linker .

C. Urea Derivatives (, Compounds 11a–11o)

- Structural Differences: Piperazine linked to thiazole and urea groups instead of propan-2-ol-phenoxy. Substituents include chloro, fluoro, and trifluoromethyl groups.

- Implications : Urea moieties often enhance hydrogen-bonding interactions with receptors. Higher molecular weights (484–602 g/mol) may reduce oral bioavailability compared to the target compound .

Therapeutic Potential and Receptor Interactions

- Piperazine Core : Common in antipsychotics (e.g., aripiprazole), suggesting dopamine D2 receptor modulation. The 2-fluorophenyl group may enhance receptor specificity .

- Contrast with Urea Derivatives : While urea compounds () may target enzymes (e.g., kinases), the target compound’s structure aligns more with CNS receptor ligands .

Biological Activity

1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol dihydrochloride is a compound of interest due to its potential pharmacological applications, particularly in the modulation of neurotransmitter systems. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).

Chemical Structure

The compound features a piperazine ring substituted with a fluorophenyl group and an isopropylphenoxy moiety. The presence of these functional groups is crucial for its interaction with biological targets.

Research indicates that this compound may act as an inhibitor of human equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2. ENTs are vital for the regulation of nucleoside levels in cells, influencing various physiological processes including neurotransmission and cellular metabolism.

Key Findings:

- Inhibition of ENTs : A study demonstrated that analogues of this compound showed selective inhibition towards ENT2 over ENT1, suggesting a nuanced interaction that could be exploited for therapeutic purposes .

- Irreversible Inhibition : One of the most potent analogues, referred to as compound 3c, exhibited irreversible and non-competitive inhibition of ENT1 and ENT2 without affecting cell viability or protein expression .

Biological Activity

The biological activity of 1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol dihydrochloride can be summarized in several key areas:

1. Neurotransmitter Modulation

The compound's structure suggests potential activity as a serotonin reuptake inhibitor (SRI). Similar compounds have been shown to modulate serotonin levels effectively, which is critical in treating mood disorders .

2. Antidepressant Potential

Preliminary studies indicate that derivatives of this compound may enhance the therapeutic profile of existing antidepressants by possibly reducing side effects such as sexual dysfunction associated with SSRIs .

Case Studies

Several studies have explored the biological activity of related piperazine derivatives:

- Study on SERT Inhibition : Research involving 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines highlighted their effectiveness as selective serotonin reuptake inhibitors (SSRIs), suggesting a similar potential for the dihydrochloride compound .

- Structure-Activity Relationship (SAR) Studies : Investigations into SAR have revealed that modifications to the piperazine ring and substituent groups significantly affect inhibitory potency against ENTs. The presence of halogen atoms in specific positions was found to enhance activity .

Data Table: Summary of Biological Activities

Q & A

Q. What are the critical steps in synthesizing 1-(4-(2-fluorophenyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves two key intermediates:

Alkylation of 4-(2-fluorophenyl)piperazine with 1-bromo-2-propanol to form 3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol.

Coupling reaction with 4-isopropylphenol under basic conditions (e.g., sodium hydride) to introduce the phenoxy group .

Optimization Strategies:

- Use Design of Experiments (DOE) to systematically vary catalysts (e.g., KCO vs. NaH), solvents (polar aprotic like DMF), and temperatures.

- Monitor purity via HPLC and adjust reaction time to minimize side products (e.g., diastereomers) .

Q. Table 1: Example Synthesis Optimization Parameters

| Parameter | Range Tested | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Catalyst | NaH, KCO | NaH | 15% |

| Solvent | DMF, THF | DMF | 20% |

| Temperature (°C) | 60–100 | 80 | 10% |

Q. Which analytical techniques are recommended to confirm the structural integrity and purity of the compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR to verify piperazine ring conformation, fluorophenyl, and isopropylphenoxy groups.

- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula (CHFNO·2HCl).

- HPLC with UV/Vis detection: Assess purity (>95%) and detect impurities from synthesis (e.g., unreacted intermediates) .

Advanced Research Questions

Q. How can computational methods aid in predicting the pharmacological targets of this compound?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate binding to serotonin (5-HT/5-HT) or dopamine (D) receptors, leveraging its piperazine moiety’s affinity for neurotransmitter receptors .

- Quantum Chemical Calculations: Compute electrostatic potential maps to identify hydrogen-bonding sites (e.g., fluorophenyl group interactions) .

Q. Table 2: Predicted Receptor Binding Affinities

| Receptor Subtype | Docking Score (kcal/mol) | Key Interactions Identified |

|---|---|---|

| 5-HT | -9.2 | Fluorophenyl π-π stacking |

| D | -8.7 | Piperazine N-H bonding |

Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC50_{50}50 values)?

Methodological Answer:

- Assay Standardization: Ensure consistent cell lines (e.g., CHO vs. HEK293) and buffer conditions (pH, ion concentration).

- Orthogonal Assays: Compare radioligand binding (e.g., H-spiperone for D) with functional assays (cAMP inhibition) to confirm activity .

- Meta-Analysis: Account for stereochemical purity; enantiomers may exhibit divergent activities .

Q. What strategies are effective for studying the compound’s metabolic stability in preclinical models?

Methodological Answer:

- In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.

- Metabolite Identification: Use high-resolution tandem MS to detect Phase I (oxidation) and Phase II (glucuronidation) metabolites.

- Structural Modifications: Introduce deuterium at metabolically labile sites (e.g., benzylic positions) to prolong half-life .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Methodological Answer:

- Core Modifications: Replace the 2-fluorophenyl group with 3-chlorophenyl to assess halogen effects on receptor selectivity .

- Side Chain Variations: Substitute the isopropylphenoxy group with bulkier tert-butyl or electron-withdrawing groups (e.g., trifluoromethyl) to enhance lipophilicity or metabolic stability .

Q. Table 3: SAR Insights from Analogous Compounds

| Modification | Effect on 5-HT Affinity | LogP Change |

|---|---|---|

| 3-Chlorophenyl substitution | 2.5x increase | +0.8 |

| tert-Butylphenoxy group | 1.8x increase | +1.2 |

Q. What experimental approaches are suitable for resolving discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

- Pharmacokinetic Profiling: Measure plasma protein binding and blood-brain barrier penetration (e.g., PAMPA assay) to explain reduced in vivo activity .

- Dose-Response Studies: Adjust dosing regimens to account of first-pass metabolism in animal models.

- Biomarker Analysis: Quantify downstream signaling molecules (e.g., β-arrestin recruitment) to validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.